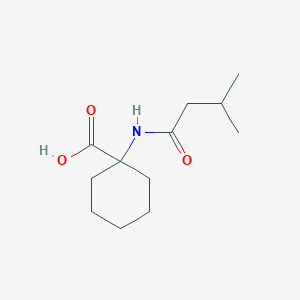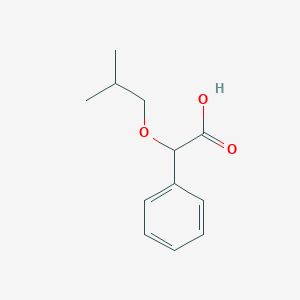![molecular formula C12H16ClNO2 B6614002 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide CAS No. 40023-20-9](/img/structure/B6614002.png)
2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide, also known as 2-chloro-N-isopropylacetanilide or 2-chloro-N-isopropyl-4-methoxyacetanilide, is an organic compound with a molecular formula of C11H14ClNO2. It is a white crystalline solid with a melting point of 95-96°C and a boiling point of 282-283°C. It is soluble in water, ethanol, and methanol. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is not well understood. However, it is believed to involve the formation of a reactive intermediate, which can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide have not been extensively studied. However, it is believed to have some effects on the nervous system, as it has been shown to inhibit the release of neurotransmitters in the brain. Additionally, it has been shown to have some effects on the immune system, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, it is relatively non-toxic and has low volatility, making it safe to handle in the laboratory. The main limitation of using this compound in laboratory experiments is its reactivity, which can lead to the formation of unwanted byproducts.
Orientations Futures
For the use of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used as a starting material for the development of new synthetic methods and catalysts. Additionally, it could be used as a building block for the synthesis of more complex molecules. Finally, it could be used in the development of new analytical techniques and technologies.
Méthodes De Synthèse
2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is synthesized by reacting aniline with isopropyl acetate in the presence of hydrochloric acid. The reaction proceeds via the formation of an aniline hydrochloride intermediate, which is then reacted with isopropyl acetate to form the desired product. The reaction can be carried out in aqueous or non-aqueous solvents at temperatures ranging from 0-100°C.
Applications De Recherche Scientifique
2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of the antifungal agent terbinafine, the anti-inflammatory agent ibuprofen, the anti-tumor agent tofacitinib, and the anti-HIV agent raltegravir. It has also been used in the synthesis of the insecticides imidacloprid and acetamiprid, the herbicide glyphosate, and the dye methylene blue.
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-11(14-12(15)8-13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZBNROYPLBSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)

![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)

![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)
![[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methanamine](/img/structure/B6613985.png)
![1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B6613993.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)

